
Methyl chloroacetate
Overview
Description
Methyl chloroacetate (CAS 96-34-4) is an ester derivative of chloroacetic acid, characterized by the molecular formula C₃H₅ClO₂. It consists of a methyl group (-OCH₃) and a chloroacetate moiety (ClCH₂COO⁻). This compound is widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to its reactivity as an alkylating agent . Industrially, it serves as a precursor for carboxymethyl cellulose synthesis and is integral in the production of peptide nucleic acid (PNA) monomers . Its global market is distributed across Europe, Asia, and North America, with key manufacturers and suppliers catering to diverse industrial demands .
Preparation Methods
Traditional Acid-Catalyzed Esterification
The conventional method for synthesizing methyl chloroacetate involves sulfuric acid-catalyzed esterification of chloroacetic acid with methanol. This exothermic reaction proceeds via the nucleophilic acyl substitution mechanism, where methanol attacks the carbonyl carbon of chloroacetic acid, followed by proton transfer and elimination of water .
Reaction Conditions and Optimization
Key parameters include a methanol-to-chloroacetic acid molar ratio of 0.366:1 (weight ratio ~30:100), maintained at 105–110°C for 6–8 hours . The ternary azeotrope of this compound, water, and methanol (boiling point ~64–65°C) is continuously removed via distillation, enhancing equilibrium displacement toward ester formation. Post-reaction, the crude product undergoes neutralization with sodium carbonate to residual acidity <0.1%, followed by fractional distillation:
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Atmospheric distillation : Removes low-boiling impurities (<130°C)
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Vacuum distillation : Collects pure this compound at 65°C (8 kPa) .
This method achieves yields up to 96% but faces challenges, including equipment corrosion from sulfuric acid and energy-intensive distillation .
Cation Exchange Resin Catalysis
To mitigate corrosion and separation issues, heterogeneous catalysis using sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst-15) has been developed .
Kinetic and Process Analysis
Under optimized conditions (70°C, 1.4:1 methanol-to-acid molar ratio, 3 wt% catalyst loading), a 70.11% conversion of chloroacetic acid is achieved within 2 hours . The reaction follows pseudo-homogeneous kinetics, modeled by the power-law rate equation:
+ [\text{CH}2\text{ClCOOH}]^{0.84} [\text{CH}3\text{OH}]^{0.84} - k- [\text{CH}2\text{ClCOOCH}3]^{0.54} [\text{H}_2\text{O}]^{0.54}
where and . Activation energies () derived from Arrhenius plots are 38.83 kJ/mol (forward) and 53.64 kJ/mol (reverse), indicating temperature sensitivity .
Table 1: Kinetic Parameters for Resin-Catalyzed Esterification
Parameter | Forward Reaction | Reverse Reaction |
---|---|---|
Activation Energy () | 38.83 kJ/mol | 53.64 kJ/mol |
Pre-exponential Factor () | ||
Reaction Order | 0.84 | 0.54 |
Solvent-Assisted Synthesis Using Carbon Tetrachloride
A patent-pending method introduces carbon tetrachloride (CCl₄) as an azeotropic solvent to improve separation efficiency .
Protocol and Advantages
Chloroacetic acid, methanol, and CCl₄ (mass ratio 100:37:30) are refluxed at 120°C for 20 hours. CCl₄ forms a low-boiling azeotrope with water, facilitating continuous removal and shifting equilibrium. Post-reaction, the ester layer (water content <0.5%) is distilled to recover this compound (95% yield) and recycled CCl₄ . Benefits include:
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Reduced rectification time by 30% due to lower water content
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Minimized thermal decomposition during distillation
Comparative Analysis of Preparation Methods
Table 2: Performance Metrics Across Synthesis Routes
Industrial-Scale Considerations
Large-scale production prioritizes the traditional method due to established infrastructure, though resin catalysis gains traction for its environmental and safety benefits. Critical operational factors include:
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Feedstock Purity : Chloroacetic acid ≥98% minimizes side reactions (e.g., dichloroacetate formation) .
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Distillation Efficiency : Packed columns with >10 theoretical plates ensure ≥99% ester purity .
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Waste Management : Methanol recovery from aqueous phases (>90% efficiency) reduces raw material costs .
Chemical Reactions Analysis
Pyrolysis Reactions
The pyrolysis of methyl chloroacetate has been extensively studied due to its relevance in thermal decomposition processes. Research indicates that under high temperatures (up to 1048 K), this compound can undergo significant conversion, yielding various products such as carbon monoxide, carbon dioxide, hydrochloric acid, methane, and several chlorinated hydrocarbons.
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Key Findings :
Reaction Mechanisms
A detailed kinetic model has been developed to describe the pyrolysis of this compound, which includes over 500 species and nearly 3000 reactions. The major mechanisms identified are:
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Unimolecular Initiation Reactions : Breaking of C–C or C–O bonds.
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H-atom Abstractions : Key reactions involve chloromethyl and methyl radicals, which lead to various products including:
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These reactions highlight the complexity and variety of pathways available during the thermal decomposition of this compound .
Kinetic Studies
Kinetic studies have revealed important parameters regarding the reaction rates and mechanisms:
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Activation Energy : The activation energy for the decomposition reactions has been calculated, providing insights into the temperature dependence of these reactions.
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Rate Constants : For example, the rate constant for H-atom abstraction from this compound by chlorine atoms was determined to be .
Atmospheric Reactions
This compound also reacts with hydroxyl radicals in atmospheric conditions, leading to various degradation products. The reaction pathways include:
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Formation of alkyl radicals through H-atom abstraction.
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Subsequent reactions with atmospheric oxygen leading to further degradation products such as methyl oxalyl chloride.
The atmospheric lifetime of this compound has been estimated to be around 28 days under normal conditions .
Reaction Products from Pyrolysis
Reaction Pathway | Products | Yield (%) |
---|---|---|
Pyrolysis at 1048 K | CO, CO₂, HCl, methane | ~99.8 |
H-atom abstraction by Cl atoms | Chloromethane, dichloromethane | Varies |
Decomposition via β-scission | Formaldehyde, CO | Minor |
Cl-atom abstraction leading to termination | Dichloroethane, vinyl chloride | Minor |
Kinetic Parameters for Reactions
Reaction Type | Rate Constant (cm³/molecule/s) | Activation Energy (kJ/mol) |
---|---|---|
H-atom abstraction by Cl | Not specified | |
H-atom abstraction by OH | Estimated | Not specified |
Scientific Research Applications
Chemical Synthesis
1.1 Solvent in Organic Reactions
Methyl chloroacetate is primarily utilized as a solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it valuable for various chemical reactions. For instance, it has been employed in the preparation of esters and other derivatives due to its favorable solvation properties .
1.2 Intermediate for Chemical Production
MCA serves as an important intermediate in the production of several chemicals:
- Agricultural Chemicals : It is used in the synthesis of organophosphorus insecticides such as Rogor and omethoate, which are critical for pest control .
- Pharmaceuticals : MCA is involved in the synthesis of various pharmaceuticals, including sulfa drugs and vitamins like B6 and A .
- Polymer Production : It is also used in the production of polymers and resins, contributing to the development of new materials with specific properties .
Extraction and Separation Techniques
2.1 Liquid-Liquid Extraction
this compound has been studied for its effectiveness as an extraction solvent in liquid-liquid extraction processes. Research indicates that it can enhance the separation of neutral compounds from complex mixtures, making it useful in analytical chemistry .
2.2 Pyrolysis Studies
Recent studies have investigated the pyrolysis of this compound to understand its decomposition pathways and product formation. This research is crucial for developing models that predict the behavior of halogenated esters during thermal degradation, which can have implications for waste management and environmental safety .
Environmental Applications
3.1 Biodegradation Studies
MCA's environmental impact has been a subject of research, particularly regarding its biodegradability and potential toxicity to aquatic life. Studies have shown that it can be broken down by certain microbial processes, indicating its potential for bioremediation applications in contaminated environments .
Case Studies
Mechanism of Action
The mechanism of action of methyl chloroacetate involves its reactivity as an ester. It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of various compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Chloroacetate
Structural and Reactivity Differences :
- Reaction with Chlorine Atoms: Methyl chloroacetate exhibits a higher rate coefficient (8.5×10⁻¹³ cm³/molecule/s) in reactions with Cl atoms compared to methyl dichloroacetate (2.8×10⁻¹³ cm³/molecule/s), attributed to reduced steric hindrance in the mono-chlorinated structure . Ethyl chloroacetate shares similar reactivity trends but may differ in reaction pathways due to its ethyl group.
- Synthetic Applications : Ethyl chloroacetate is used in cyclization and esterification reactions, such as synthesizing benzamidine derivatives for antibiotics and promoting selective C–H oxidation under copper catalysis . This compound, however, is preferred in alkylation steps for hydrazide derivatives due to its smaller alkyl group .
Physical Properties :
Property | This compound | Ethyl Chloroacetate |
---|---|---|
Boiling Point | ~130°C | ~145°C |
Melting Point | ~ -30°C | ~ -25°C |
Safety : Both compounds lack established occupational exposure limits but require stringent handling (e.g., local exhaust ventilation, protective clothing) due to skin absorption risks .
Methyl Dichloroacetate
Reactivity : The addition of a second chlorine atom in methyl dichloroacetate introduces steric hindrance, reducing its rate coefficient in Cl atom reactions by a factor of three compared to this compound . This structural difference also impacts its utility in radical-mediated processes.
Applications : Methyl dichloroacetate is less commonly used in synthesis but serves as a model compound for studying halogenated ester reactivity .
Sodium Chloroacetate
Functional Differences :
- State and Solubility : Sodium chloroacetate (C₂H₃ClO₂·Na) is a water-soluble salt, unlike the liquid esters (methyl/ethyl chloroacetate). It is employed in carboxymethyl cellulose production via reactions with cellulose .
- Safety : While this compound is a skin irritant, sodium chloroacetate poses risks of acute toxicity upon ingestion or inhalation, necessitating distinct first-aid measures (e.g., eye flushing for 15 minutes) .
Propyl Chloroacetate (PrClA)
Synthetic Role : PrClA and this compound (MeClA) are co-produced during transalcoholysis reactions in silsesquioxane functionalization. The propyl group in PrClA may enhance hydrophobicity in coatings compared to methyl derivatives .
Ethyl Bromoacetate
Reactivity Comparison: Ethyl bromoacetate is more reactive than this compound in nucleophilic substitutions due to bromine’s superior leaving group ability. However, this compound is often preferred in PNA monomer synthesis for cost-effectiveness and reduced toxicity .
Chloroacetic Acid
Mechanistic Divergence : Chloroacetic acid undergoes free-radical addition to α-olefins to form α-chloro carboxylic acids, while this compound produces methyl α-chloro carboxylates via ionic mechanisms . The ester form offers better solubility in organic solvents, facilitating use in polymer chemistry .
Key Data Tables
Table 1: Reactivity Comparison in Cl Atom Reactions
Compound | Rate Coefficient (cm³/molecule/s) |
---|---|
This compound | 8.5×10⁻¹³ |
Methyl Dichloroacetate | 2.8×10⁻¹³ |
Biological Activity
Methyl chloroacetate (MCA) is an organic compound classified as a halogenated ester. Its structure consists of a methyl group attached to a chloroacetate moiety, making it a versatile compound in both industrial and laboratory settings. This article explores its biological activity, including its applications, toxicological effects, and potential therapeutic uses, supported by relevant research findings and case studies.
This compound is synthesized through various methods, primarily involving the reaction of chloroacetic acid with methanol. The synthesis can be optimized for yield and purity using different catalysts and reaction conditions. For instance, one method employs a fixed-bed reactor with acidic resins as catalysts, achieving transformation efficiencies exceeding 99.5% at low temperatures (80-120 °C) .
Biological Applications
1. Extraction Solvent
MCA has been extensively studied as an extraction solvent in analytical chemistry. It is particularly effective in coupling liquid-liquid semimicroextraction (LLsME) with micellar electrokinetic chromatography (MEKC). This combination allows for the efficient separation of neutral compounds from aqueous samples, enhancing detection limits significantly. For example, detection limits for alkylphenones were reported at 0.05 mg/L, demonstrating MCA's efficacy in sample preparation .
2. Toxicological Profile
The biological activity of MCA also includes its toxicological effects. According to the NIOSH Occupational Exposure Banding process, MCA poses several health risks, including skin and respiratory sensitization, genotoxicity, and potential reproductive toxicity . The compound is categorized into exposure bands based on its toxicity profile, with significant concerns regarding acute toxicity at high concentrations.
Case Studies
Case Study 1: Toxicity Assessment
A study evaluated the acute toxicity of MCA through various exposure routes (inhalation, dermal, oral). Results indicated that exposure to high concentrations could lead to serious health effects such as respiratory distress and skin irritation. The study emphasized the need for stringent safety measures when handling this compound in occupational settings .
Case Study 2: Environmental Impact
Research on the pyrolysis of MCA revealed that it decomposes into several products, including HCl and other chlorinated compounds at high temperatures (1048 K). This raises concerns about environmental contamination and the formation of hazardous byproducts during industrial processes involving MCA .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing methyl chloroacetate, and how can purity be optimized?
MCA is synthesized via esterification of chloroacetic acid with methanol under controlled conditions. A standard method involves heating a mixture of chloroacetic acid and methanol (0.366:1 weight ratio) at 105–110°C, followed by separation of the azeotropic mixture (MCA, water, methanol) in an ester separator. The crude ester is neutralized with sodium carbonate and purified via atmospheric and vacuum distillation (yield: ~96%) . To optimize purity, distillation parameters (e.g., 65°C at 8 kPa for vacuum distillation) must be rigorously maintained, and reaction kinetics monitored to minimize side products like diesters or unreacted acids.
Q. What safety protocols are critical when handling this compound in laboratory settings?
MCA is incompatible with strong acids, bases, oxidizing agents (e.g., peroxides, chlorates), and reducing agents. Key protocols include:
- Storage : In airtight containers away from incompatible substances .
- Exposure Mitigation : Use fume hoods, gloves, and eye protection. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Spill Management : Neutralize with sodium carbonate and adsorb with inert materials .
Q. How can this compound be quantified in workplace air or reaction mixtures?
MCA in air can be analyzed using methods compliant with GBZ/T 300.129-2017 , which involves adsorption on solid sorbents, solvent desorption, and quantification via gas chromatography (GC) with flame ionization detection (FID) . For reaction mixtures, GC-MS or HPLC coupled with UV detection is recommended, with calibration curves validated using certified reference materials (e.g., Sigma-Aldrich’s PESTANAL® standards) .
Advanced Research Questions
Q. How can reactive distillation improve the efficiency of this compound synthesis?
Reactive distillation in a dividing wall column (DWC) enhances reaction-separation coupling, reducing energy consumption and byproduct formation. Experimental studies show that DWC achieves >95% conversion by maintaining optimal temperature gradients and residence time, with MCA selectivity improved via controlled reflux ratios and catalyst distribution (e.g., sulfuric acid) . Key parameters to monitor include vapor-liquid equilibrium data and azeotrope behavior .
Q. What role do ionic liquids play in enhancing MCA-based reaction systems?
Imidazolium- and pyridinium-based ionic liquids (ILs) act as green catalysts or solvents in MCA-involved reactions. For example:
- Synthesis Optimization : ILs like [BMIM][Cl] improve esterification rates by stabilizing intermediates and reducing activation energy .
- Absorption Applications : ILs with high polarity (e.g., [EMIM][Tf2N]) efficiently absorb MCA vapors, with absorption capacities quantified via gravimetric analysis and molecular dynamics simulations .
Q. How does this compound interact with environmental matrices, and what analytical methods detect its degradation products?
MCA’s environmental fate involves hydrolysis (pH-dependent) and photodegradation. Hydrolysis products include chloroacetic acid and methanol, detected via LC-ESI-MS/MS with isotopic labeling (e.g., d3-MCA as an internal standard) . For soil/water systems, solid-phase microextraction (SPME) coupled with GC-MS is effective, with method validation against EPA 8270 guidelines .
Q. What advanced spectroscopic techniques characterize MCA’s dielectric and structural properties?
- Dielectric Constant : Measured at 12.9 (68°F) using capacitance bridges, critical for applications in polymer chemistry or solvent design .
- Stereochemical Analysis : Stopped-flow HPLC-CD (circular dichroism) and TD-DFT calculations resolve enantiomeric purity in MCA derivatives, such as methyl trans-3-(3,4-dimethoxyphenyl)glycidate .
Q. Methodological Considerations for Data Contradictions
Properties
IUPAC Name |
methyl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-6-3(5)2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABLOFMHHSOFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
Record name | METHYL CHLOROACETATE | |
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DSSTOX Substance ID |
DTXSID9041576 | |
Record name | Methyl chloroacetate | |
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Molecular Weight |
108.52 g/mol | |
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Physical Description |
Methyl chloroacetate appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid, Clear liquid with odor that is pungent and sweet; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | METHYL CHLOROACETATE | |
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Record name | Acetic acid, 2-chloro-, methyl ester | |
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Record name | Methyl chloroacetate | |
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Boiling Point |
266 °F at 760 mmHg (USCG, 1999), 130 °C, BP: 130-132 °C, 129.5 °C | |
Record name | METHYL CHLOROACETATE | |
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Flash Point |
125 °F (USCG, 1999), 57 °C, 135 °F (57 °C) (open cup), 57 °C o.c. | |
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Record name | Methyl chloroacetate | |
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Solubility |
In water, 4.6X10+4 mg/L at 20 °C, In water, 5.2 g/100 mL at 19.8 °C (5.2X10+4 mg/L), Miscible with alcohol, ether, Very soluble in acetone, benzene, ethyl ether, ethanol, Miscible with oxygenated solvents, Solubility in water, g/100ml at 19.8 °C: 5.2 | |
Record name | METHYL CHLOROACETATE | |
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Density |
1.2337 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.236 g/cu cm at 20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |
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Vapor Density |
1.24 (Air = 1), Relative vapor density (air = 1): 3.7 | |
Record name | METHYL CHLOROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLOROACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
16.54 mmHg (USCG, 1999), 7.63 [mmHg], 7.63 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 650 | |
Record name | METHYL CHLOROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3911 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl chloroacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2661 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHYL CHLOROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLOROACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Liquid, Colorless liquid | |
CAS No. |
96-34-4 | |
Record name | METHYL CHLOROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3911 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl chloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL CHLOROACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-chloro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL CHLOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/450VSB182I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL CHLOROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLOROACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-26 °F (USCG, 1999), -32.3 °C, -32.1 °C | |
Record name | METHYL CHLOROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3911 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL CHLOROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLOROACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1410 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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